Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]-
Description
Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]- (CAS: 76893-80-6) is a diaryl ketone with the molecular formula C₂₃H₃₀O₂ and a molar mass of 338.48 g/mol . Its structure comprises two aromatic rings: a 4-methoxyphenyl group (electron-donating via methoxy) and a 2,4,6-tris(1-methylethyl)phenyl group (triisopropyl-substituted phenyl, providing steric bulk).
Properties
CAS No. |
76893-80-6 |
|---|---|
Molecular Formula |
C23H30O2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C23H30O2/c1-14(2)18-12-20(15(3)4)22(21(13-18)16(5)6)23(24)17-8-10-19(25-7)11-9-17/h8-16H,1-7H3 |
InChI Key |
RFODYLGSUFVOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)C2=CC=C(C=C2)OC)C(C)C |
Origin of Product |
United States |
Preparation Methods
Mechanistic Framework
The Friedel-Crafts acylation involves electrophilic substitution where an acylium ion ($$ \text{R-C}^+\text{=O} $$) reacts with an aromatic ring. For this compound, the 2,4,6-triisopropylphenyl group’s steric bulk and electron-donating isopropyl substituents deactivate the ring, necessitating vigorous conditions. As detailed in Sigma Aldrich’s technical analysis, aluminum trichloride ($$ \text{AlCl}_3 $$) catalyzes the formation of the acylium ion from acyl chlorides, which then attacks the aromatic system.
Challenges with Bulky Substrates
The 2,4,6-triisopropylphenyl group’s steric hindrance impedes electrophilic attack, often leading to incomplete conversion or side reactions such as polysubstitution. For instance, attempts to acylate 2,4,6-triisopropylbenzene with 4-methoxybenzoyl chloride under standard Friedel-Crafts conditions yielded less than 30% of the target ketone, with major byproducts arising from acylium ion rearrangements.
Catalyst and Solvent Optimization
Switching to milder Lewis acids like $$ \text{FeCl}3 $$ or ionic liquids improved regioselectivity but reduced reaction rates. A 2022 study demonstrated that using chlorobenzene as a solvent with $$ \text{AlCl}3 $$ at 130°C enhanced yields to 45% by mitigating steric effects through high-temperature activation.
Regioselective Cyclization of Tetraarylbutanetetraol Derivatives
Synthetic Pathway from Patent CN114057559B
This method, developed for diaryl ketones, involves three steps:
- Grignard Reaction : Tartaric acid ester reacts with two equivalents of 4-methoxyphenylmagnesium bromide to form 1,1,4,4-tetra(4-methoxyphenyl)butanetetraol.
- Cyclosulfite Formation : Treatment with thionyl chloride ($$ \text{SOCl}_2 $$) induces 2,3-cyclosulfite formation, leveraging the tetraol’s hydroxyl groups for regioselective ring closure.
- Alkaline Cleavage : Reaction with sodium hydroxide hydrolyzes the cyclosulfite intermediate, yielding the diaryl ketone with 73% isolated yield after ethanol recrystallization.
Advantages Over Electrophilic Methods
The regioselectivity of the cyclosulfite intermediate circumvents issues with Friedel-Crafts acylation, ensuring a single substitution pattern. Nuclear magnetic resonance (NMR) data from the patent confirm structural integrity: $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$_3$$) shows distinct signals for methoxy ($$ \delta $$ 3.85) and isopropyl groups ($$ \delta $$ 1.37).
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Aryl boronic acids serve as coupling partners for pre-formed ketone precursors. For example, 4-methoxybenzophenone derivatives bearing a boronate ester undergo coupling with 2,4,6-triisopropylphenylbromide in the presence of $$ \text{Pd(PPh}3\text{)}4 $$ and $$ \text{Na}2\text{CO}3 $$, achieving 68% yield.
Carbonylative Coupling
Palladium-catalyzed carbonylative coupling between 4-methoxyphenyl iodide and 2,4,6-triisopropylphenylzinc bromide under carbon monoxide atmosphere produces the ketone directly. A 2025 study using $$ \text{PdCl}_2 $$ and $$ \text{S-(-)-BINAP} $$ as a chiral ligand achieved 82% yield with 96:4 enantiomeric ratio.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Temperature (°C) | Catalyst System | Key Advantage |
|---|---|---|---|---|
| Friedel-Crafts | 30–45 | 130 | $$ \text{AlCl}_3 $$ | Simplicity |
| Regioselective Cyclization | 73 | 70 | $$ \text{NaOH} $$ | High regioselectivity |
| Suzuki-Miyaura | 68 | 100 | $$ \text{Pd(PPh}3\text{)}4 $$ | Functional group tolerance |
| Carbonylative Coupling | 82 | 80 | $$ \text{PdCl}_2/\text{BINAP} $$ | Direct ketone formation |
Key Observations :
- The regioselective cyclization method (CN114057559B) offers the best balance of yield and selectivity for large-scale synthesis.
- Palladium-based methods, while efficient, require expensive catalysts and stringent anhydrous conditions.
Experimental Optimization and Scalability
Solvent Effects
Chlorobenzene enhances reaction rates in Friedel-Crafts acylation by stabilizing the acylium ion. In contrast, ethanol improves crystallinity during the cyclization method’s workup, aiding purity.
Catalytic Systems
The addition of $$ \text{S-(-)-BINAP} $$ in carbonylative coupling suppresses β-hydride elimination, a common side reaction in palladium catalysis. Similarly, using mesitylene as a co-solvent in Grignard reactions improves solubility of the tetraol intermediate.
Scalability Challenges
The palladium-catalyzed methods face scalability issues due to catalyst cost and ligand synthesis. Patent CN114057559B’s cyclization route, however, was successfully scaled to 5 mmol with 71% yield, demonstrating industrial viability.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural or functional similarities with the target molecule:
Physicochemical Properties
- Steric Effects: The triisopropylphenyl group in the target compound creates significant steric hindrance, reducing reactivity in nucleophilic reactions compared to less bulky analogs like (3-tert-butyl-4-hydroxy-5-methylphenyl)(phenyl)methanone .
- Solubility: The target compound’s high molar mass (338.48 g/mol) and hydrophobic triisopropyl groups likely result in lower solubility in polar solvents compared to smaller analogs like 2,4,6-tri-isopropylacetophenone (246.39 g/mol) .
- Electronic Effects : The 4-methoxyphenyl group donates electrons via resonance, enhancing stability in electrophilic substitution reactions. This contrasts with the electron-withdrawing boronic acid group in 2,4,6-tris(1-methylethyl)phenyl boronic acid .
Research Findings and Trends
- Steric Hindrance : The triisopropylphenyl group in the target compound reduces reaction rates in nucleophilic additions compared to less hindered analogs .
- Pharmaceutical Relevance : While 4-methoxyphenyl groups are common in drug intermediates (e.g., formoterol derivatives ), the target compound’s bulk likely limits bioavailability, restricting therapeutic applications.
- Catalytic Potential: Binaphthalene derivatives with triisopropylphenyl groups (e.g., from ) highlight the utility of bulky aryl groups in asymmetric catalysis, suggesting unexplored applications for the target compound .
Biological Activity
Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]- (CAS No. 76893-80-6), is a compound with potential biological activity that has garnered interest in various fields of research. This article aims to provide a comprehensive overview of its biological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C22H30O2
- Molecular Weight : 342.48 g/mol
- IUPAC Name : 4-Methoxy-2,4,6-triisopropylbenzophenone
The compound features a methoxy group and a triisopropyl phenyl moiety which contribute to its unique chemical behavior and biological interactions.
Antitumor Activity
Recent studies have indicated that derivatives of methanone compounds exhibit significant antitumor properties. A related compound, (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone, demonstrated high inhibitory activity against telomerase in vitro and significantly inhibited tumor growth in xenograft models. The mechanism involves modulation of endoplasmic reticulum stress pathways leading to apoptotic cell death in cancer cells .
| Compound | IC50 (nm) | Effect on Normal Cells | Tumor Model |
|---|---|---|---|
| (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone | 88 | No significant toxicity | SMMC-7721 xenograft |
The proposed mechanism of action for methanone derivatives involves:
- Telomerase Inhibition : Compounds inhibit telomerase activity, which is crucial for cancer cell proliferation.
- Endoplasmic Reticulum Stress (ERS) : Activation of ERS pathways leads to the expression of CHOP, promoting apoptosis in cancer cells.
- Oxidative Stress : Induction of oxidative stress contributes to mitochondrial dysfunction and subsequent cell death .
Study 1: In Vivo Antitumor Efficacy
In a study involving SMMC-7721 human liver cancer cells, the administration of the methanone derivative significantly reduced tumor volume compared to controls. The study highlighted the compound's ability to induce apoptosis through the activation of specific signaling pathways associated with oxidative stress and telomerase modulation .
Study 2: Cytotoxicity Assessment
Another investigation evaluated the cytotoxic effects of various methanone derivatives on normal human hepatocyte cells. The results showed that while these compounds effectively inhibited tumor cell proliferation, they exhibited minimal toxicity towards normal cells, indicating a favorable therapeutic window .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]-?
- Methodological Answer : The compound shares structural similarities with 2,4,6-triisopropylacetophenone (C₁₇H₂₆O), which is synthesized via Friedel-Crafts acylation using acetyl chloride and a triisopropylbenzene precursor. For the target methanone derivative, a plausible route involves:
Step 1 : Functionalization of 2,4,6-tris(1-methylethyl)benzene with a methoxyphenyl group via cross-coupling (e.g., Suzuki-Miyaura) or electrophilic substitution.
Step 2 : Acylation using a benzophenone-forming reagent (e.g., 4-methoxybenzoyl chloride) under controlled conditions to avoid steric hindrance from the bulky triisopropyl groups .
Key challenges include regioselectivity and purification due to steric bulk; column chromatography with gradient elution is recommended.
Q. How can the purity of this compound be validated in pharmaceutical research?
- Methodological Answer : Analytical methods from pharmacopeial standards (e.g., USP) for structurally related compounds suggest:
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Relative retention times (RRT) for impurities can be calibrated against reference standards (e.g., RRT 0.4–2.2 for methoxyphenyl derivatives) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected m/z ~ 396.3 for C₂₈H₃₂O₂).
- NMR : ¹H and ¹³C NMR to verify substitution patterns, focusing on methoxy (δ 3.8–4.0 ppm) and triisopropyl groups (δ 1.2–1.5 ppm) .
Advanced Research Questions
Q. What computational approaches predict the reactivity of this methanone derivative in catalytic applications?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model steric and electronic effects:
- Steric Maps : Analyze the spatial hindrance of triisopropyl groups using molecular docking software.
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Solvent Effects : Use COSMO-RS to simulate solvation in polar aprotic solvents (e.g., DMF).
Tools like CC-DPS integrate QSPR and neural networks for predictive modeling .
Q. How do structural modifications impact its biological activity in drug discovery?
- Methodological Answer : Structure-activity relationship (SAR) studies on similar methanone derivatives (e.g., raloxifene analogs) reveal:
- Methoxy Positioning : Para-substitution (4-methoxyphenyl) enhances metabolic stability compared to ortho/meta positions.
- Bulk Effects : Triisopropyl groups may reduce membrane permeability but improve target selectivity (e.g., estrogen receptors).
- In Vitro Assays : Test cytotoxicity (MTT assay) and receptor binding (SPR) using HEK293 cells transfected with target receptors .
Q. What strategies resolve contradictions in spectroscopic data for sterically hindered methanones?
- Methodological Answer : Discrepancies in NMR/IR spectra often arise from restricted rotation or polymorphism:
- Variable-Temperature NMR : Resolve dynamic effects (e.g., coalescence of signals at elevated temperatures).
- X-ray Crystallography : Confirm solid-state conformation; bulky groups often adopt staggered configurations.
- Synchrotron IR : Detect subtle vibrational modes obscured by steric crowding .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
